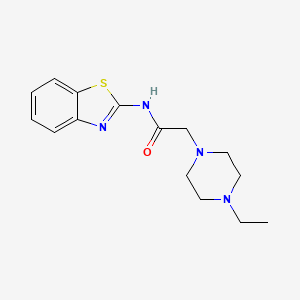

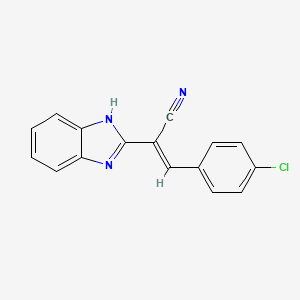

![molecular formula C13H16FNO2 B5488636 N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)

N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that was initially developed as an immunosuppressant drug. However, it has since been found to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and organ transplantation.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide involves its binding to sphingosine 1-phosphate (S1P) receptors, which are present on the surface of various cells, including immune cells. By binding to these receptors, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide prevents immune cells from leaving the lymph nodes and entering the bloodstream, thereby reducing their ability to attack target tissues.

Biochemical and Physiological Effects:

N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells and B cells, by sequestering them in the lymph nodes. It also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide in lab experiments is its well-established mechanism of action and pharmacokinetics. It has been extensively studied in animal models and human clinical trials, and its safety profile is well-known. However, one limitation is that it may have off-target effects on other S1P receptors, which could lead to unintended consequences.

Future Directions

There are several potential future directions for research on N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide. One area of interest is in the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is in the identification of biomarkers that could predict which patients are most likely to respond to N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide treatment. Additionally, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential anti-cancer properties of N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide and to determine its optimal use in the treatment of various types of cancer.

Synthesis Methods

N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide is synthesized through a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 2-fluorophenol with ethylene oxide to produce 2-(2-fluorophenoxy)ethanol. This is followed by the reaction of the resulting compound with 3-methyl-2-butanone to produce N-[2-(2-fluorophenoxy)ethyl]-3-methylbutanamide. Finally, this compound is treated with phosphorus oxychloride to produce N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to reduce the frequency of relapses and delay disease progression. It is believed to work by modulating the immune system and preventing immune cells from attacking the myelin sheath that surrounds nerve fibers in the brain and spinal cord. N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has also been studied for its potential anti-cancer effects, particularly in the treatment of leukemia and solid tumors. It has been shown to induce cancer cell death and inhibit tumor growth. In organ transplantation, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been studied for its potential to prevent organ rejection by suppressing the immune system.

properties

IUPAC Name |

N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-10(2)9-13(16)15-7-8-17-12-6-4-3-5-11(12)14/h3-6,9H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRQDHHYQWTVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NCCOC1=CC=CC=C1F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5488555.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)

![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)

![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)

![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)

![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)